DprE1-IN-9

Antimycobacterial MIC H37Rv

DprE1-IN-9 (compound B18) is a benzomorpholine-based, reversible inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis. It exhibits potent antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, with a minimum inhibitory concentration (MIC) of 0.18 µg/mL against non-pathogenic H37Ra and 0.625 µg/mL against pathogenic H37Rv.

Molecular Formula C22H25F3N4O2
Molecular Weight 434.5 g/mol
Cat. No. B12385944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-9
Molecular FormulaC22H25F3N4O2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)CN2CCOC3=C(C=C(C=C32)C4CC4)C(=O)NCC(F)(F)F)C
InChIInChI=1S/C22H25F3N4O2/c1-12-13(2)28-18(14(3)27-12)10-29-6-7-31-20-17(21(30)26-11-22(23,24)25)8-16(9-19(20)29)15-4-5-15/h8-9,15H,4-7,10-11H2,1-3H3,(H,26,30)
InChIKeyHUQTWGBRMNYWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DprE1-IN-9: A Benzomorpholine-Based Reversible DprE1 Inhibitor with Quantified Antimycobacterial Profile


DprE1-IN-9 (compound B18) is a benzomorpholine-based, reversible inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis [1]. It exhibits potent antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, with a minimum inhibitory concentration (MIC) of 0.18 µg/mL against non-pathogenic H37Ra and 0.625 µg/mL against pathogenic H37Rv [1]. The compound was identified through scaffold hopping from the clinical candidate TBA-7371, demonstrating improved target selectivity and distinct physicochemical properties [1].

Why DprE1-IN-9 Cannot Be Substituted by Other DprE1 Inhibitors in Critical Assays


DprE1 inhibitors exhibit pronounced variability in antimycobacterial potency, off-target profiles, and drug-like properties that preclude simple interchange. For instance, while TBA-7371 serves as a direct structural comparator, DprE1-IN-9 demonstrates a 4-fold improvement in MIC against H37Rv at 3-day exposure and a 16-fold improvement in PDE6C selectivity [1]. Similarly, covalent inhibitors such as BTZ-043 and OPC-167832 achieve nanomolar potency but possess distinct resistance mechanisms and pharmacokinetic liabilities [2][3]. Substitution without accounting for these quantitative differences risks compromising assay reproducibility, cross-resistance interpretation, and translational validity in drug development pipelines.

Quantitative Differentiation: DprE1-IN-9 vs. TBA-7371 and Clinical-Stage Comparators


Superior Antimycobacterial Potency Against H37Rv at Early Time Points

DprE1-IN-9 demonstrates 4-fold greater potency than TBA-7371 against M. tuberculosis H37Rv at 3-day exposure, with MIC values of 0.625 µg/mL versus 2.5 µg/mL, respectively [1]. At 7-day exposure, both compounds exhibit equivalent MIC of 0.625 µg/mL, indicating a time-dependent potency advantage for DprE1-IN-9 in early-phase antimycobacterial assessments [1].

Antimycobacterial MIC H37Rv Time-kill

Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Clinical Isolates

DprE1-IN-9 maintains potent activity against clinically relevant MDR strains Y48 and Y17 with MIC values of 0.6 µg/mL, equivalent to TBA-7371 [1]. However, against the XDR strain Y198, DprE1-IN-9 exhibits a higher MIC of 5 µg/mL compared to 1.25 µg/mL for TBA-7371 (0.25-fold difference), indicating a distinct susceptibility profile that warrants strain-specific consideration in resistant isolate panels [1].

Drug-resistant tuberculosis MDR-TB XDR-TB Clinical isolates

16-Fold Improved Selectivity Over PDE6C Off-Target

DprE1-IN-9 demonstrates a 16-fold reduction in off-target activity against human phosphodiesterase 6C (PDE6C) compared to TBA-7371, with IC50 values of 81 µM versus 5 µM, respectively [1]. This improved selectivity addresses a key safety liability associated with TBA-7371, which has been linked to potential visual adverse effects via PDE6 inhibition [1].

Off-target activity PDE6 Selectivity Safety pharmacology

Distinct Physicochemical Profile: Plasma Protein Binding and Aqueous Solubility

DprE1-IN-9 exhibits substantially higher rat plasma protein binding (95.8%) compared to TBA-7371 (33.3%), coupled with moderately reduced aqueous solubility (21 µg/mL vs. 54 µg/mL) [1]. This altered free fraction and solubility profile directly impacts in vivo exposure calculations and formulation development strategies.

Plasma protein binding Aqueous solubility Pharmacokinetics Drug-like properties

Optimal Use Cases for DprE1-IN-9 Based on Quantitative Differentiation Evidence


Short-Term Antimycobacterial Screening and Time-Kill Kinetic Studies

Researchers conducting 3-day MIC determinations or early-phase time-kill assays benefit from DprE1-IN-9's 4-fold potency advantage over TBA-7371 at the 3-day time point, enabling more sensitive detection of antimycobacterial activity and reducing the likelihood of false-negative results in compound library screening [1].

PDE6C-Mediated Off-Target Liability Assessment in Lead Optimization

DprE1-IN-9 serves as a reference compound for benchmarking PDE6C selectivity in DprE1 inhibitor optimization programs. Its 16-fold improved selectivity over TBA-7371 provides a measurable threshold for acceptable off-target activity and can be used as a positive control in PDE6C counter-screening panels [1].

Plasma Protein Binding-Adjusted Pharmacokinetic Modeling

With a rat plasma protein binding rate of 95.8%, DprE1-IN-9 is ideally suited for studies requiring correction of in vitro potency data for free-drug concentration or for evaluating the impact of high protein binding on in vivo efficacy predictions, providing a distinct dataset relative to low-binding comparators like TBA-7371 (33.3%) [1].

XDR-TB Resistance Mechanism Profiling and Cross-Resistance Studies

The differential MIC profile of DprE1-IN-9 against XDR strain Y198 (5 µg/mL) versus TBA-7371 (1.25 µg/mL) makes it a valuable tool for investigating DprE1 target-site mutations or efflux pump contributions that confer compound-specific resistance, aiding in the dissection of resistance mechanisms in extensively drug-resistant isolates [1].

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